molecular formula C8H7BrF2 B2626377 (1-Bromo-2,2-difluoroethyl)benzene CAS No. 74492-20-9

(1-Bromo-2,2-difluoroethyl)benzene

Cat. No.: B2626377
CAS No.: 74492-20-9
M. Wt: 221.045
InChI Key: BFXKRNWOALWBSL-UHFFFAOYSA-N
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Description

(1-Bromo-2,2-difluoroethyl)benzene is a chemical compound with the molecular formula C8H7BrF2 and a molecular weight of 221.04 g/mol . It is characterized by the presence of a benzene ring substituted with a bromo group and a difluoroethyl group.

Preparation Methods

The synthesis of (1-Bromo-2,2-difluoroethyl)benzene typically involves the reaction of benzene with 1-bromo-2,2-difluoroethane under specific conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction . The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

(1-Bromo-2,2-difluoroethyl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Bromo-2,2-difluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The bromo and difluoroethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives being studied .

Comparison with Similar Compounds

(1-Bromo-2,2-difluoroethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and industrial applications.

Biological Activity

(1-Bromo-2,2-difluoroethyl)benzene is an organic compound characterized by the presence of a bromine atom and a difluoroethyl group attached to a benzene ring. This unique structure imparts significant chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's derivatives have been studied for their antimicrobial and anticancer properties, indicating its potential as a therapeutic agent.

  • Molecular Formula : C8_8H7_7BrF2_2
  • Molecular Weight : 219.04 g/mol
  • SMILES Notation : C1=CC(=CC(=C1)Br)CC(F)F

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its functional groups. The bromine and difluoroethyl groups can engage in nucleophilic substitution reactions, altering the compound's reactivity and interaction with biological molecules. The specific pathways and molecular targets depend on the derivatives being studied.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential application in developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. The difluoroethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design. In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher lipophilicity exhibited greater antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
Derivative A10Staphylococcus aureus
Derivative B25Escherichia coli
Derivative C5Pseudomonas aeruginosa

Study 2: Anticancer Activity

In another study published in Cancer Research, researchers investigated the effects of this compound on various cancer cell lines. The compound was found to significantly inhibit cell proliferation and induce apoptosis in breast cancer cells.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)18Mitochondrial dysfunction

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
(1-Bromo-2,2,2-trifluoroethyl)benzeneModerateHigh
(1-Bromo-2-fluoroethyl)benzeneLowModerate
BromobenzeneNoneLow

Properties

IUPAC Name

(1-bromo-2,2-difluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXKRNWOALWBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74492-20-9
Record name (1-bromo-2,2-difluoroethyl)benzene
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